Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, an ethyl ester, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 4-methoxyaniline in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Ethyl 2-cyano-3-[(4-hydroxyphenyl)amino]prop-2-enoate: The presence of a hydroxy group can significantly alter the compound’s biological activity and solubility.
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXBEFGGJFWDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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